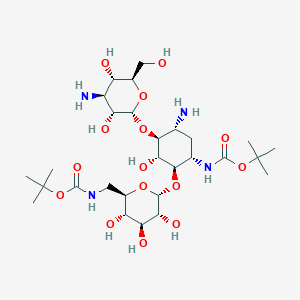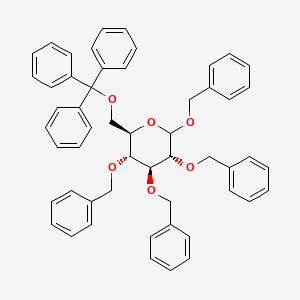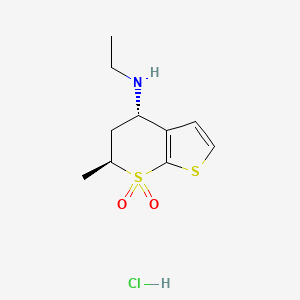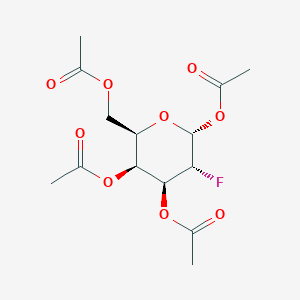
Boc-protected Kanamycin A d8-Major
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-protected Kanamycin A d8-Major is a derivative of Kanamycin A, an aminoglycoside antibiotic. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to shield the amino groups during chemical reactions. The this compound is an intermediate in the synthesis of BB-K31, an impurity of Kanamycin A, and is utilized in various synthetic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-protected Kanamycin A d8-Major involves the protection of amino groups in Kanamycin A using tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the Boc group. The process involves multiple steps, including the selective protection of amino groups and purification of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in controlled environments to maintain the stability of the Boc-protected compound.
Análisis De Reacciones Químicas
Types of Reactions
Boc-protected Kanamycin A d8-Major undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Substitution: Reaction with nucleophiles to introduce new functional groups at specific positions.
Oxidation and Reduction: These reactions can modify the hydroxyl groups present in the compound.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane.
Substitution: Various nucleophiles, such as amines and alcohols, under basic conditions.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include deprotected Kanamycin A, substituted derivatives, and oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Boc-protected Kanamycin A d8-Major is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex molecules and as a building block for various chemical reactions.
Biology: Employed in the study of aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Medicine: Investigated for its potential use in developing new antibiotics and overcoming bacterial resistance.
Industry: Utilized in the production of pharmaceutical compounds and as a reference standard in quality control.
Mecanismo De Acción
The mechanism of action of Boc-protected Kanamycin A d8-Major is similar to that of Kanamycin A. It binds to the bacterial 30S ribosomal subunit, causing misreading of messenger RNA (mRNA) and inhibiting protein synthesis. This leads to the bacterium’s inability to synthesize essential proteins, ultimately resulting in bacterial cell death . The Boc group protects the amino groups during chemical reactions, allowing for selective modifications without affecting the compound’s core structure .
Comparación Con Compuestos Similares
Boc-protected Kanamycin A d8-Major is unique due to its Boc-protected amino groups, which provide stability and selectivity in chemical reactions. Similar compounds include:
Kanamycin A: The parent compound without Boc protection.
Gentamicin: Another aminoglycoside antibiotic with a different structure and spectrum of activity.
Amikacin: A semi-synthetic derivative of Kanamycin A with enhanced activity against resistant bacterial strains.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Propiedades
Fórmula molecular |
C28H52N4O15 |
|---|---|
Peso molecular |
684.7 g/mol |
Nombre IUPAC |
tert-butyl N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-4-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]carbamate |
InChI |
InChI=1S/C28H52N4O15/c1-27(2,3)46-25(40)31-8-12-16(35)18(37)19(38)24(42-12)45-22-11(32-26(41)47-28(4,5)6)7-10(29)21(20(22)39)44-23-17(36)14(30)15(34)13(9-33)43-23/h10-24,33-39H,7-9,29-30H2,1-6H3,(H,31,40)(H,32,41)/t10-,11+,12-,13-,14+,15-,16-,17-,18+,19-,20-,21+,22-,23-,24-/m1/s1 |
Clave InChI |
UINNIZSDURJEBV-OSMKSXLKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)O)O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/structure/B13410932.png)

![5-(1,1-Dimethylethyl) 1-Methyl N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate](/img/structure/B13410937.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B13410944.png)
![4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide](/img/structure/B13410946.png)

![[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine](/img/structure/B13410956.png)




![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13411007.png)
